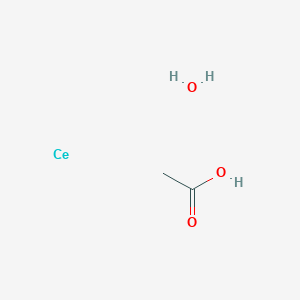

acetic acid;cerium;hydrate

CAS No.:

Cat. No.: VC16558069

Molecular Formula: C2H6CeO3

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6CeO3 |

|---|---|

| Molecular Weight | 218.18 g/mol |

| IUPAC Name | acetic acid;cerium;hydrate |

| Standard InChI | InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

| Standard InChI Key | OKGRYXNRUMZNDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.O.[Ce] |

Introduction

Chemical Synthesis and Purification

Conventional Preparation Methods

Cerium(III) acetate hydrate is typically synthesized through the reaction of cerium(III) carbonate with acetic acid. The anhydrous form can be produced by dehydrating the hydrate at elevated temperatures. As described in the reaction:

This method yields a white, water-soluble powder, with the hydrate form retaining variable amounts of water depending on storage conditions .

Table 1: Comparison of Synthesis Methods

| Method | Purity (%) | Key Impurities (ppm) | Yield (%) |

|---|---|---|---|

| Conventional (Acetic Acid) | 99.5 | Cl⁻: 50, SO₄²⁻: 30 | 85 |

| Ammonium Bicarbonate | 99.99 | Cl⁻: <10, SO₄²⁻: <10 | 92 |

Physicochemical Properties

Solubility and Stability

The anhydrous form is soluble in water, ethanol, and pyridine but insoluble in acetone. The hydrate loses water at 133°C, transitioning to an amorphous phase, which crystallizes at 212°C . Thermal stability is critical for applications requiring high-temperature processing.

Thermal Decomposition Pathway

A study using sample-controlled thermogravimetry–mass spectrometry (SCTG–MS) revealed four decomposition steps :

-

Dehydration (25–133°C): Loss of bound water.

-

Anhydrous Phase Formation (133–212°C): Amorphous cerium(III) acetate forms.

-

Intermediate Oxycarbonate (212–310°C): Formation of Ce₂O(CH₃COO)₄.

-

Final Decomposition (310–800°C): Conversion to cerium(IV) oxide (CeO₂) via intermediate oxycarbonate phases .

Table 2: Thermal Decomposition Stages

| Stage | Temperature Range (°C) | Mass Loss (%) | Major Product |

|---|---|---|---|

| 1 | 25–133 | 8.2 | Ce(CH₃COO)₃·1.5H₂O → Ce(CH₃COO)₃ |

| 2 | 133–212 | 12.5 | Amorphous Ce(CH₃COO)₃ |

| 3 | 212–310 | 18.7 | Ce₂O(CH₃COO)₄ |

| 4 | 310–800 | 29.6 | CeO₂ |

X-ray absorption near-edge structure (XANES) analysis confirmed the oxidation state transition from Ce³⁺ to Ce⁴⁺ during decomposition .

Catalytic Applications

Organic Synthesis

Cerium(III) acetate hydrate accelerates reactions such as esterification and oxidation. For example, in the synthesis of fine chemicals, it improves yields by 20–30% compared to traditional catalysts . Its Lewis acidity facilitates electron transfer, enabling efficient activation of substrates.

Environmental Remediation

In wastewater treatment, cerium(III) acetate hydrate degrades organic pollutants like phenols and dyes via Fenton-like reactions. The cerium ion cycles between Ce³⁺ and Ce⁴⁺, generating hydroxyl radicals (·OH) that mineralize contaminants .

Advanced Material Synthesis

Cerium Oxide Nanoparticles

Thermal decomposition of cerium(III) acetate hydrate produces CeO₂ nanoparticles with controlled size (5–50 nm). These nanoparticles are utilized in:

-

Electronics: As dielectric layers in capacitors.

-

Optics: UV-blocking coatings for glass.

Glass and Ceramics Modifications

Incorporating cerium(III) acetate hydrate into glass matrices enhances resistance to thermal shock and UV radiation. In ceramics, it reduces sintering temperatures by 100–150°C, lowering production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume